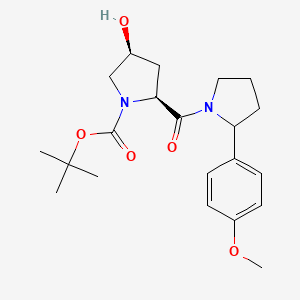![molecular formula C14H22BN3O6 B580605 [2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid CAS No. 1360950-40-8](/img/structure/B580605.png)
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid is a chemical compound with the molecular formula C14H22BN3O6 and a molecular weight of 339.16 g/mol . This compound is known for its boronic acid functional group, which is often utilized in various chemical reactions and applications.
Preparation Methods
The synthesis of [2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid typically involves the reaction of 5-bromo-2-pyrimidineboronic acid with imidodicarbonic acid 1,3-bis(tert-butyl) ester under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid has several scientific research applications, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boronic acids.
Mechanism of Action
The mechanism of action of [2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
2-(5-Borono-2-thienyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester: A structurally similar compound with a thiophene ring instead of a pyrimidine ring.
4-Borono-2,3,5,6-tetrafluorobenzoic acid: Another boronic acid derivative with different electronic properties due to the presence of fluorine atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other boronic acid derivatives.
Properties
IUPAC Name |
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O6/c1-13(2,3)23-11(19)18(12(20)24-14(4,5)6)10-16-7-9(8-17-10)15(21)22/h7-8,21-22H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDVHNYIKJGIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735182 |
Source


|
| Record name | {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360950-40-8 |
Source


|
| Record name | {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
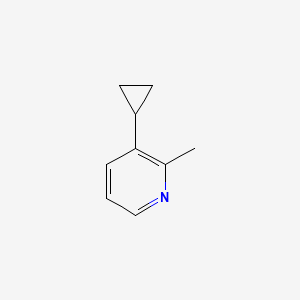
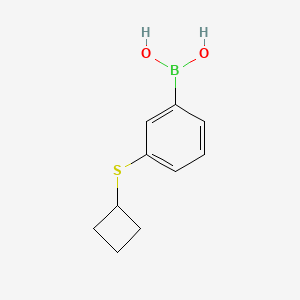
![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)
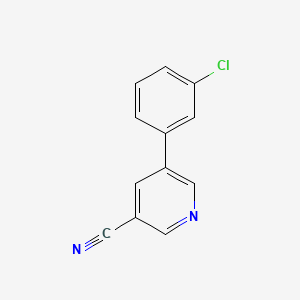
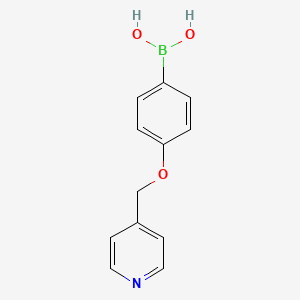
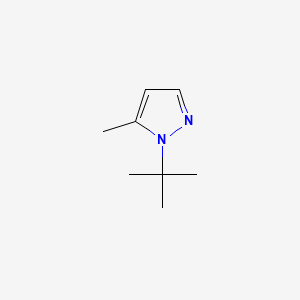
![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
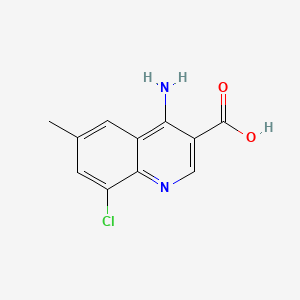
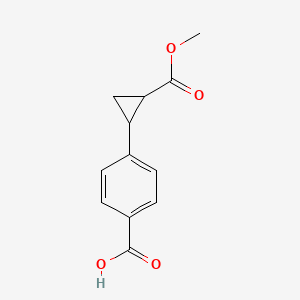
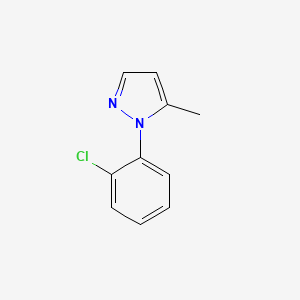
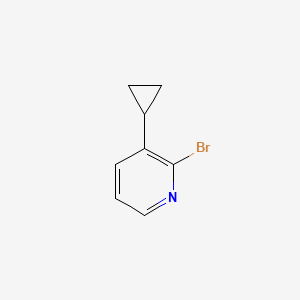
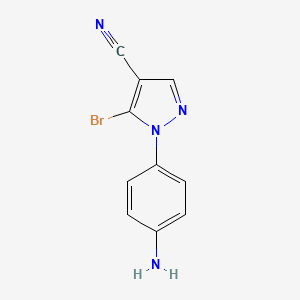
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
